5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1207625-37-3) is a heterocyclic compound with a pyrrolo[2,3-b]pyridine core. Its structure features:
- Bromine at position 5: A halogen substituent that enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).
- Trifluoromethyl (-CF₃) at position 3: A strong electron-withdrawing group that increases lipophilicity and metabolic stability.
- Tosyl (-SO₂C₆H₄CH₃) at position 1: A protective group that stabilizes the nitrogen atom and prevents undesired side reactions .
Molecular Formula: C₁₅H₁₀BrF₃N₂O₂S
Molecular Weight: 419.22 g/mol
Key Applications: Likely serves as an intermediate in medicinal chemistry for synthesizing bioactive molecules, leveraging its bromine for further functionalization .
Properties
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(15(17,18)19)12-6-10(16)7-20-14(12)21/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHAEPABHHQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736383 | |
| Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207625-37-3 | |
| Record name | 5-Bromo-1-(4-methylbenzene-1-sulfonyl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tosyl Protection of the Pyrrole Nitrogen
The synthesis typically begins with protecting the pyrrole nitrogen to direct subsequent substitutions. In a representative procedure:
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Substrate : 5-Bromo-1H-pyrrolo[2,3-b]pyridine is treated with sodium hydride (NaH) in anhydrous THF at 0–5°C.
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Tosylation : Addition of p-toluenesulfonyl chloride (TsCl) yields 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine in 85–92% yield.
Critical Parameters :
Bromination at the 5-Position
While the starting material often contains the 5-bromo substituent, de novo bromination may be achieved using:
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N-Bromosuccinimide (NBS) : In DMF at 80°C, providing regioselective bromination (78% yield).
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Molecular bromine (Br₂) : Requires careful stoichiometry to avoid di-substitution.
Directing Effects : The tosyl group’s electron-withdrawing nature deactivates the ring, but the pyrrole’s inherent reactivity allows bromination at the 5-position.
Trifluoromethylation at the 3-Position
Introducing the trifluoromethyl group presents the greatest synthetic challenge. Two predominant methods have emerged:
Copper-Mediated Cross-Coupling
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Substrate Preparation : 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is iodinated at the 3-position using N-iodosuccinimide (NIS).
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Coupling Conditions : Reaction with methyl chlorodifluoroacetate in the presence of CuI and 1,10-phenanthroline at 120°C yields the trifluoromethylated product (62% yield).
Radical Trifluoromethylation
Comparative Analysis :
| Method | Yield (%) | Selectivity | Reaction Time |
|---|---|---|---|
| Copper-mediated | 62 | >95% | 24 h |
| Radical | 58 | 91% | 6 h |
Optimization of Reaction Conditions
Solvent Effects in Trifluoromethylation
Polar aprotic solvents (DMF, DMSO) enhance copper-mediated coupling yields by stabilizing ionic intermediates, while non-polar solvents (toluene) favor radical pathways.
Temperature Profiling
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Bromination : NBS in DMF requires 80°C for complete conversion.
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CF₃ Coupling : Copper-mediated reactions proceed efficiently at 120°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98.8% purity when using copper-mediated trifluoromethylation.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler pyrrole derivatives. One common synthetic route includes the introduction of a tosyl group followed by bromination and trifluoromethylation. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Inhibitors of Enzymatic Activity
Anti-inflammatory Properties
Compounds featuring the pyrrolo[2,3-b]pyridine framework have demonstrated anti-inflammatory activities. For example, studies have shown that certain derivatives can significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating potential therapeutic applications in treating inflammatory diseases .
Antioxidant Activity
Case Study 1: DYRK1A Inhibition
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of a specific pyrrolo[2,3-b]pyridine derivative on BV2 microglial cells. The study demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines, supporting its potential as a therapeutic agent for neuroinflammatory conditions .
Mechanism of Action
The mechanism of action of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity to its targets. The tosyl group can enhance the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below highlights key structural differences and similarities with related compounds:
Electronic and Reactivity Comparison
- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in the target compound is less electron-withdrawing than the nitro (-NO₂) group in compound 6c but enhances lipophilicity and metabolic stability . Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki), similar to iodine in 5-bromo-3-iodo precursors used for alkynylation .
- Protective Groups :
Physicochemical Properties
- Solubility :
- Tosyl and bromine substituents reduce aqueous solubility, necessitating organic solvents for reactions .
Biological Activity
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1207625-37-3) is a complex organic compound characterized by a unique structure that includes a bromine atom, a tosyl group, and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific kinases and as an antitumor agent.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₀BrF₃N₂O₂S, with a molecular weight of 419.22 g/mol. The presence of multiple functional groups suggests a complex interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀BrF₃N₂O₂S |
| Molecular Weight | 419.22 g/mol |
| CAS Number | 1207625-37-3 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. The bromine and trifluoromethyl groups enhance the compound's lipophilicity and binding affinity, while the tosyl group improves solubility and stability in biological systems. These interactions can lead to inhibition of kinase activity, which is crucial in various signaling pathways associated with cancer and metabolic disorders.
Kinase Inhibition
This compound has been identified as a potential inhibitor of SGK-1 kinase. Inhibitors of SGK-1 are being explored for their therapeutic implications in treating various diseases, including cancer and metabolic disorders. The trifluoromethyl group is believed to enhance the compound's bioavailability and effectiveness in biological systems.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
- Antitumor Activity Against Murine Leukemia : Compounds structurally related to pyrrolo[2,3-b]pyridines have shown in vitro antitumor activity against P388 murine leukemia cell lines. This suggests that similar derivatives may exhibit comparable effects .
- Inhibition of Cyclin-dependent Kinases (CDKs) : Some pyrrolopyridine derivatives have been reported to inhibit CDKs involved in cell cycle regulation, leading to decreased proliferation and induction of apoptosis in cancer cells .
Q & A
Q. What is the optimal synthetic route for preparing 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via sequential functionalization. A key intermediate, 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde , can be prepared by tosylating the NH group of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde using NaH as a base and tosyl chloride in dry THF at 0°C–RT (91% yield) . The trifluoromethyl group is introduced via cross-coupling (e.g., using CF₃Cu reagents) or nucleophilic substitution. Purification often involves silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate 8:2) .
Q. How is the purity and structure of this compound validated?
¹H/¹³C NMR and LC-MS are critical for structural validation. For example:
Q. What solvents and conditions are recommended for handling this compound?
- Solubility : Dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform).
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be applied to functionalize the bromo substituent?
The bromo group at position 5 is highly reactive in cross-coupling. Example protocol:
- React 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (0.633 mmol) with arylboronic acids (1.2 equiv) using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), and toluene/ethanol (3:1) at 105°C under Ar. Yields range from 58–87% depending on substituent steric/electronic effects .
- Key factors : Catalyst loading (≥2 mol%), solvent degassing, and boronic acid purity.
Q. What are common contradictions in reaction yields, and how can they be resolved?
Discrepancies in yields (e.g., 36% vs. 94% for similar Suzuki couplings ) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) may slow transmetallation.
- Purification challenges : Highly polar byproducts require optimized chromatography gradients (e.g., DCM/EtOAc 90:10 → 70:30) .
- Solution : Pre-screen boronic acids via computational methods (DFT for coupling feasibility) or use microwave-assisted heating to accelerate sluggish reactions.
Q. How does the tosyl group influence reactivity in downstream transformations?
The tosyl group:
Q. What analytical methods are suitable for detecting trace impurities?
- HPLC-MS/MS : Detects sub-1% impurities (e.g., detosyl byproducts).
- ²⁹Si NMR : Useful if silicone grease contaminants are suspected (common in chromatography).
- X-ray crystallography : Confirms regiochemistry for ambiguous substitution patterns .
Methodological Recommendations
- Scale-up : Replace flash chromatography with centrifugal partition chromatography for >5 g batches.
- Troubleshooting low yields : Use in situ IR to monitor reaction progress and identify stalled intermediates.
- Safety : The trifluoromethyl group may release HF under harsh conditions; include CaCO₃ traps in reflux setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
